molecular formula C13H18N2O4 B1517118 Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester

Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester

Cat. No.: B1517118
M. Wt: 266.29 g/mol
InChI Key: FIKPNNGOJITHLO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester is a chemical compound with the molecular formula C13H18N2O4. This compound is known for its unique structure, which includes a carbamic acid moiety linked to a phenylmethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester typically involves the reaction of an appropriate amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These include compounds with similar structures but different substituents, such as methyl carbamate and ethyl carbamate.

    Amino acid derivatives: Compounds like glycine and alanine share some structural similarities but differ in their functional groups and properties.

Uniqueness

Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester is unique due to its specific ester linkage and the presence of both carbamic acid and phenylmethyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-10(15-13(17)18-2)8-14-12(16)19-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1

InChI Key

FIKPNNGOJITHLO-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(=O)OC

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

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